molecular formula C13H17N3O B5413294 (4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE

(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE

Cat. No.: B5413294
M. Wt: 231.29 g/mol
InChI Key: AXKOQRDAFCBGNS-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE is a complex organic compound that features both piperazine and pyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an allyl group and a pyridyl group in its structure allows for unique reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The pyridyl group can be reduced to a piperidine derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazines.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE is unique due to the presence of both an allyl group and a pyridyl group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-3-5-14-6-4-12/h2-6H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKOQRDAFCBGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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